1,2,3-Triazinane
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H9N3 |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
triazinane |
InChI |
InChI=1S/C3H9N3/c1-2-4-6-5-3-1/h4-6H,1-3H2 |
InChI Key |
OYWRDHBGMCXGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3 Triazinane and Its Derivatives
Direct Ring Closure Strategies for 1,2,3-Triazinane Scaffolds
Direct ring closure approaches aim to form the this compound ring in a single or a series of steps from acyclic precursors. These methods often involve the formation of carbon-nitrogen or nitrogen-nitrogen bonds to achieve the desired six-membered ring structure with adjacent nitrogen atoms.
Cycloaddition Reactions in the Construction of Saturated Triazinane Rings
While 1,2,3-triazinanes are saturated, their synthesis can sometimes involve cycloaddition reactions of unsaturated precursors followed by reduction. Aromatic 1,2,3-triazines are known to participate in inverse electron demand Diels-Alder reactions, which can be a route to nitrogen-containing heterocycles. sigmaaldrich.comacs.orgnih.govnih.gov For instance, 1,2,3-triazines can react with dienophiles to form new ring systems, which could potentially be further transformed into saturated triazinane structures. The reactivity of 1,2,3-triazines in cycloaddition is influenced by substituents on the ring. Electron-deficient 1,2,3-triazines, such as 5-nitro-1,2,3-triazine, undergo rapid cycloadditions with electron-rich dienophiles like amidines, enamines, enol ethers, ynamines, and ketene (B1206846) acetals, yielding products in moderate to high yields. acs.org Similarly, 1,2,3-triazines bearing electron-donating substituents at C5 can also participate in cycloadditions with amidines, leading to substituted pyrimidines. nih.govnih.gov
Another approach involves the use of vinyl diazo compounds, which can react with tert-butyl nitrite (B80452) to form 1,2,3-triazine (B1214393) 1-oxides via a formal [5+1] cycloaddition. These triazine 1-oxides can then serve as precursors for further transformations. organic-chemistry.org
Reductive Pathways to this compound Architectures
Reductive methods play a crucial role in accessing saturated this compound rings, often starting from unsaturated or partially saturated nitrogen-containing heterocycles. The reduction of aromatic 1,2,3-triazines or their oxides can potentially lead to the corresponding 1,2,3-triazinanes or partially saturated derivatives like dihydro- or tetrahydro-1,2,3-triazines.
Studies have shown the synthesis of 1,2,3-triazine derivatives through the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites. organic-chemistry.orgnih.govacs.orgresearchgate.netacs.org This method provides a route to the aromatic 1,2,3-triazine system, which could potentially be a substrate for further reduction to the saturated triazinane. For example, the deoxygenation of 1,2,3-triazine 1-oxides with triethyl phosphite (B83602) or trimethyl phosphite yields 1,2,3-triazine derivatives in high yields. organic-chemistry.orgnih.govacs.orgacs.org
While direct reduction of 1,2,3-triazines to 1,2,3-triazinanes is less documented, reductive cleavage of fused 1,2,3-triazine systems has been explored. For instance, the reductive cleavage of 2-alkyl-1H-naphtho-[1,8-de]-1,2,3-triazine using reducing agents like Zn/HCl, Na/liq. NH3, or Al-Hg/THF has been shown to afford primary and secondary amines. researchgate.net Although this example involves ring opening, it highlights the use of reductive conditions in the context of 1,2,3-triazine chemistry.
The synthesis of saturated cyclic amines in general often involves reductive steps, such as the intramolecular reductive amination of protected aminoketones. mdpi.com These general reductive strategies for saturated heterocycles might be adaptable to the synthesis of 1,2,3-triazinanes, provided suitable precursors with the correct nitrogen arrangement can be synthesized.
Challenges in the Formation of Adjacent Nitrogen Bonds within Cyclic Systems
The formation of cyclic systems containing adjacent nitrogen-nitrogen bonds, as found in this compound, presents significant synthetic challenges. The inherent reactivity and potential instability of N-N single bonds within a ring structure can make direct cyclization difficult. Traditional methods for forming N-N bonds often involve the use of hydrazine (B178648) or its derivatives, which can be hazardous. nih.gov
Despite the challenges, the synthesis of molecules with N-N bonds is an active area of research. nih.gov While enzymatic methods for N-N bond formation are being explored, conventional organic synthesis methods face challenges such as product loss, low yields, poor accessibility of intermolecular reactions, and the use of hazardous chemicals. nih.gov
Specifically for saturated systems, the controlled formation of the N-N bond within a ring requires careful selection of reagents and reaction conditions to avoid side reactions or ring-opening. The synthesis of saturated nitrogen heterocycles, in general, can be challenging, requiring multi-step sequences. nih.gov Methods enabling the direct functionalization of C-H bonds adjacent to nitrogen in heterocycles are being developed, but applying these to form the N-N bond within a saturated ring system like this compound remains complex. nih.govpsu.edu
Derivatization of Pre-formed this compound Cores
Once the this compound ring system is established, further functionalization can be carried out at either the nitrogen or carbon centers. This allows for the synthesis of a variety of this compound derivatives with potentially altered properties.
Functionalization at Nitrogen Centers
The nitrogen atoms in the this compound ring are potential sites for functionalization through reactions such as alkylation, acylation, or amination. These reactions can introduce various substituents onto the nitrogen atoms, modifying the electronic and steric properties of the triazinane core.
While specific examples of derivatization directly on the this compound ring are limited in the provided search results, studies on the derivatization of other nitrogen-containing heterocycles, such as 1,3,5-triazines, provide relevant insights. For instance, 1,3,5-triazine (B166579) derivatives can be synthesized through condensation reactions with amines, leading to trisubstituted triazines. rasayanjournal.co.in Derivatization of atrazine, a s-triazine herbicide, by substitution of a chloro group with various functionalities like -NHNH2 has also been reported. ajol.info These examples suggest that the nitrogen centers in cyclic systems are amenable to functionalization.
The alkylation of 1H-naphtho-[1,8-de]-1,2,3-triazine, a fused system containing a 1,2,3-triazine moiety, at the nitrogen centers has been observed. researchgate.net This indicates the potential for similar N-alkylation reactions on the saturated this compound ring, provided the appropriate conditions are employed.
Functionalization at Carbon Centers
Functionalization at the carbon centers of the this compound ring can introduce a wider range of structural diversity. This can involve reactions such as C-H functionalization, substitution reactions on existing substituents, or the introduction of new carbon-carbon bonds.
Direct C-H functionalization adjacent to nitrogen in heterocycles is a developing area, offering a route to substituted cyclic amines. nih.govpsu.edu Methods involving deprotonation of the amine followed by reaction with a hydride acceptor and a nucleophile have been developed for the α-C-H functionalization of cyclic N-H amines. nih.gov These strategies could potentially be adapted for the functionalization of carbon atoms in the this compound ring, particularly those adjacent to nitrogen.
Studies on the functionalization of carbon-based nanomaterials using triazine compounds highlight the reactivity of triazine derivatives in forming covalent bonds with carbon centers. google.comresearchgate.net While these examples involve aromatic triazines and different reaction mechanisms (e.g., cycloaddition), they demonstrate the potential for triazine-based compounds to interact with and functionalize carbon frameworks.
Functionalization of 1,2,4-triazine (B1199460) derivatives at carbon centers adjacent to the ring has also been explored, such as in organocatalytic enantioselective benzylic C-H functionalization. scilit.com These studies on related triazine systems suggest that functionalization at carbon centers of 1,2,3-triazinanes is feasible, depending on the specific position and the presence of activating groups.
Further research is needed to develop specific and efficient methodologies for the functionalization of both nitrogen and carbon centers within the this compound ring system, building upon the general strategies established for other saturated and unsaturated nitrogen heterocycles.
Stereoselective and Regioselective Synthesis of Substituted 1,2,3-Triazinanes
Stereoselective and regioselective synthesis are crucial for obtaining desired isomers of substituted 1,2,3-triazinanes, particularly when dealing with chiral centers or multiple potential reaction sites. While direct methods for achieving high stereoselectivity in this compound ring formation itself are less commonly reported compared to other heterocycles, strategies often involve the use of chiral starting materials or catalysts in the construction of the ring or in subsequent modifications of a pre-formed triazinane scaffold.
Regioselectivity is a key consideration in the synthesis of substituted 1,2,3-triazines and their reduced forms. For instance, aza-Diels-Alder reactions of 1,2,3-triazines with 1-propynylamines have been shown to enable highly regioselective synthesis of pyridazine (B1198779) derivatives, favoring a specific cycloaddition mode. organic-chemistry.org This highlights the potential for controlling regiochemistry in reactions involving the 1,2,3-triazine core, which can be relevant to the synthesis of substituted triazinanes. Another approach involves the regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions, which, while not directly yielding triazinanes, demonstrates principles of regiocontrol in related nitrogen-rich heterocycles. rsc.org
Research has also explored the use of chiral catalysts in stereoselective transformations involving related heterocyclic systems, suggesting potential avenues for achieving stereocontrol in this compound synthesis. For example, chiral diazadioxacalix arene triazine derivatives have been synthesized and evaluated as catalysts in stereoselective Aldol reactions, achieving high yields and enantioselectivities. researchgate.net While this example pertains to a different triazine isomer fused within a calixarene (B151959) structure, it illustrates the principle of using chiral scaffolds or catalysts to induce stereoselectivity in reactions relevant to nitrogen heterocycles.
One-Pot and Cascade Reactions for this compound Synthesis
One-pot and cascade reactions offer efficient routes to complex molecules by minimizing purification steps and maximizing atom economy. Several studies have reported the application of these strategies in the synthesis of 1,2,3-triazine derivatives, which can potentially be adapted or serve as inspiration for this compound synthesis.
A notable example is the one-pot synthesis of fluorescent 2,5-dihydro-1,2,3-triazine derivatives from a cascade rearrangement sequence involving 1,2,3-triazolium-1-aminide 1,3-dipoles and propiolate esters. researchgate.netscispace.comacs.orgnih.gov This reaction sequence involves a Huisgen cycloaddition followed by a series of rearrangements, ultimately yielding the dihydrotriazine system. scispace.comacs.org These reactions can be conducted under various conditions, including in acetone (B3395972), water, or solvent-free. scispace.comacs.orgnih.gov The formation of the products involves a cascade-type sequence of rearrangements from an initial cycloadduct. acs.org
Another approach involves the synthesis of 1,3,5-triazinane-2,4-dithiones via the condensation of 1-arylthioureas with aliphatic carboxylic acids in a concise method using ferric chloride hexahydrate as a catalyst. scielo.br While this specifically targets 1,3,5-triazinanes, the one-pot condensation strategy could be conceptually applied to the this compound system if suitable starting materials and catalysts are identified.
Cascade reactions have also been employed in the synthesis of other nitrogen heterocycles, such as the solvent-free cascade reaction for the synthesis of 2,5-dihydro-1,2,3-triazine derivatives from 1,2,3-triazolium-1-aminides and propiolate esters. This method involves a Huisgen cycloaddition followed by a rearrangement and hydrolysis.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Applying these principles to this compound synthesis is important for developing sustainable and environmentally friendly methodologies.
While much of the literature on green synthesis in the triazine field focuses on 1,3,5-triazines, the concepts and techniques are often transferable. For 1,3,5-triazine derivatives, green chemistry approaches include the use of microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free conditions. researchgate.netchim.itrsc.orgnih.govnih.gov Microwave irradiation, for instance, provides an efficient and green procedure for the preparation of s-triazines, often resulting in good to excellent yields in shorter reaction times under solvent-free conditions. chim.it Ultrasound-assisted methods have also been shown to be efficient for the synthesis of 1,3,5-triazine derivatives, sometimes offering advantages over microwave methods and allowing synthesis in aqueous media with minimal organic solvents. nih.govnih.govmdpi.com
Adapting these green chemistry techniques to this compound synthesis would involve exploring reactions that can be conducted in environmentally benign solvents like water, under solvent-free conditions, or utilizing energy-efficient activation methods such as microwave or ultrasound irradiation. The one-pot synthesis of 2,5-dihydro-1,2,3-triazine derivatives in water or under solvent-free conditions exemplifies the application of green chemistry principles to the synthesis of the 1,2,3-triazine scaffold. scispace.comacs.orgnih.gov
Comparison of Synthetic Efficiency Across Methodologies
Evaluating the efficiency of different synthetic methodologies for this compound and its derivatives involves comparing factors such as reaction yields, reaction times, reaction conditions (temperature, pressure, catalyst), and the complexity of the synthetic route.
Direct comparisons of synthetic efficiency specifically for 1,2,3-triazinanes across a wide range of methodologies are challenging due to the relatively limited number of reported synthetic routes compared to other heterocycles. However, examining the efficiency reported for specific methods provides insight.
For example, the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites has been reported as a convenient, efficient, and inexpensive method for synthesizing 1,2,3-triazine derivatives in high yields. researchgate.netacs.org Triethyl phosphite was found to be more reactive than trimethyl phosphite in this transformation. researchgate.netacs.org This method provides a range of substituted 1,2,3-triazine-4-carboxylate derivatives cleanly and in high yields. researchgate.netacs.org
One-pot and cascade reactions, such as the synthesis of 2,5-dihydro-1,2,3-triazine derivatives from triazolium-1-aminides and propiolate esters, have been reported to give products in "reasonable yields" or good-to-excellent yields depending on the specific reaction and substrates. researchgate.netscispace.comacs.org The efficiency can be influenced by factors like reaction temperature and steric effects. organic-chemistry.org
Green chemistry approaches, like microwave and ultrasound irradiation, have demonstrated high efficiency for the synthesis of 1,3,5-triazine derivatives, with reactions often completing in short times and achieving high yields. chim.itnih.govnih.govmdpi.com For instance, sonochemical methods for 1,3,5-triazine derivatives have achieved yields over 75% in as little as 5 minutes. nih.gov While these examples are for 1,3,5-triazines, they suggest the potential for similar efficiency gains when applied to this compound synthesis.
Here is a table summarizing some reported yields for relevant synthetic approaches, noting that these may not be directly comparable due to variations in substrates and conditions:
| Synthetic Method | Product Type | Reported Yields | Conditions | Source(s) |
| Deoxygenation of 1,2,3-Triazine 1-Oxides with Trialkyl Phosphites | 1,2,3-Triazine derivatives | High yields | Mild conditions (e.g., THF, 60°C) | researchgate.netacs.org |
| One-Pot Cascade (Triazolium-1-aminides + Propiolate Esters) | 2,5-Dihydro-1,2,3-triazines | Reasonable to good-to-excellent yields | Acetone, water, or solvent-free; reflux/heating | researchgate.netscispace.comacs.orgnih.gov |
| Condensation of 1-Arylthioureas with Carboxylic Acids (for 1,3,5-Triazinane-2,4-dithiones) | 1,3,5-Triazinane-2,4-dithiones | High yield | 80°C, FeCl₃·6H₂O catalyst | scielo.br |
The development of more efficient and selective methods for the synthesis of this compound and its derivatives remains an active area of research, driven by the potential applications of these compounds.
Advanced Structural Elucidation and Conformational Analysis of 1,2,3 Triazinane
Spectroscopic Characterization for Detailed Structural Assignment
Spectroscopic techniques provide invaluable insights into the molecular structure and dynamics of 1,2,3-Triazinane in various states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the connectivity and relative spatial arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.
¹H, ¹³C, ¹⁵N NMR Chemical Shift Analysis and Coupling Constants
Analysis of chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra provides information about the electronic environment of the nuclei, which is influenced by the surrounding atoms and functional groups. Coupling constants (J values) observed in ¹H NMR spectra, and heteronuclear couplings in ¹³C and ¹⁵N NMR, reveal the scalar interactions between coupled nuclei, indicating the number of bonds separating them and providing dihedral angle information relevant to conformation.
While specific ¹H, ¹³C, and ¹⁵N NMR data for the parent this compound were not extensively found in the search results, studies on substituted triazines and triazinanes demonstrate the utility of these techniques. For instance, ¹H and ¹³C NMR have been widely used to characterize various triazine derivatives, with chemical shifts providing clear signals for aromatic and aliphatic protons and carbons nih.govrsc.orgjmchemsci.combohrium.comrsc.orgijsrset.commdpi.comtdx.catresearchgate.netresearchgate.netchemicalbook.comresearchgate.netmdpi.comjmchemsci.comchemicalbook.comspectrabase.com. The complexity of NMR spectra in some substituted triazinanes can indicate dynamic processes like conformational exchange tdx.cat. ¹⁵N NMR has also been applied to characterize nitrogen-containing heterocycles, including triazines, providing shifts indicative of the nitrogen environment nih.govipb.pt.
Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization (e.g., FT-IR, Raman Spectroscopy)
FT-IR and Raman spectroscopy have been used to characterize various triazine derivatives, with specific absorption bands corresponding to different vibrational stretches and bends within the ring system and substituents nih.govrsc.orgjmchemsci.combohrium.comrsc.orgijsrset.comnih.govchemicalbook.comresearchgate.netjmchemsci.comupdatepublishing.comspectrabase.comnih.govacs.org. Analysis of the vibrational spectra of this compound would provide characteristic fingerprints confirming its structure and potentially revealing information about hydrogen bonding or other intermolecular interactions in condensed phases.
Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Electron ionization mass spectrometry (EI-MS) typically produces a molecular ion (M⁺) and fragment ions resulting from the cleavage of specific bonds. The pattern of these fragment ions is characteristic of the molecule's structure. Studies on related triazine and triazinane derivatives have utilized MS to confirm molecular formulas and propose fragmentation pathways nih.govrsc.orgbohrium.comrsc.orgarkat-usa.orgderpharmachemica.comnih.govresearchgate.netresearchgate.netrsc.orgspectrabase.com. For this compound, analysis of its fragmentation pattern would provide crucial evidence for its connectivity and ring structure.
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule in the crystalline state, including precise bond lengths, bond angles, and dihedral angles. It also reveals how molecules pack in the crystal lattice.
While X-ray crystallography has been successfully applied to determine the structures of aromatic 1,2,3-triazine (B1214393) and various substituted triazine and triazinane derivatives jst.go.jpmaynoothuniversity.ienih.govbohrium.comjyu.fimdpi.comrsc.orgresearchgate.netjst.go.jpmdpi.comresearchgate.net, a specific crystal structure determination for the parent this compound was not found in the provided search results. A crystal structure of this compound would provide the most accurate representation of its solid-state geometry and could inform computational studies on its conformational preferences.
Data Tables
Due to the limited availability of specific experimental data for the parent this compound in the surveyed literature, detailed data tables for NMR chemical shifts, coupling constants, vibrational frequencies, or mass spectral fragmentation patterns cannot be provided for this specific compound based on the search results.
Detailed Research Findings
Conformational Analysis of the Six-Membered this compound Ring
The conformational behavior of this compound is influenced by the presence of three nitrogen atoms, which introduce factors such as lone pair interactions and differences in bond lengths and angles compared to cyclohexane (B81311). These factors contribute to the complexity of its conformational landscape.
Ring Puckering and Inversion Dynamics
Saturated six-membered rings undergo dynamic processes of ring puckering, where the ring interconverts between different non-planar conformations. The most common low-energy conformation for cyclohexane and many of its derivatives is the chair form. This involves a continuous deformation of the ring, passing through higher-energy transition states like the boat and twist-boat conformations, to interconvert between equivalent or non-equivalent chair forms chemrxiv.org.
Research on related triazinane systems, such as 1,3,5-triazinanes, has explored ring inversion processes and the energy barriers associated with them capes.gov.brresearchgate.net. While specific experimental data for the ring inversion barrier of the parent this compound is less commonly reported compared to computational studies, the principles governing ring puckering and inversion in saturated six-membered rings apply. The presence of adjacent nitrogen atoms in this compound can influence the flexibility of the ring and the energy profile of the inversion pathway.
Substituent Effects on Preferred Conformations
The introduction of substituents onto the this compound ring significantly impacts its conformational preferences. Similar to cyclohexane chemistry, substituents generally prefer to occupy the equatorial position in the chair conformation to minimize unfavorable steric interactions, particularly 1,3-diaxial interactions libretexts.org. However, the presence of nitrogen atoms and their associated lone pairs introduces additional considerations.
Substituents on carbon atoms within the ring will experience steric effects similar to those in cyclohexanes. Larger substituents will exhibit a stronger preference for the equatorial position libretexts.org. Substituents on the nitrogen atoms, however, can influence conformation through both steric and electronic effects, including interactions involving nitrogen lone pairs. The orientation of N-substituents (axial or equatorial) can be influenced by anomeric effects or repulsions between lone pairs and adjacent bonds or substituents.
Studies on substituted triazines and related nitrogen heterocycles highlight the complex interplay of factors determining preferred conformations. For instance, research on substituted 1,3,5-triazines has shown that the nature and position of substituents can dramatically affect conformational mobility and the relative populations of different conformers mdpi.comnih.govbeilstein-journals.org. While these studies focus on different triazine isomers, the underlying principles of how substituents influence ring conformation through steric and electronic interactions are relevant to this compound. Detailed research findings on specific substituted 1,2,3-triazinanes are crucial for a comprehensive understanding of these effects.
Computational Validation of Experimentally Determined Conformations
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the conformational landscape of molecules like this compound capes.gov.brresearchgate.netjyu.fimdpi.comrsc.orgnih.gov. These methods can predict the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion processes, such as ring inversion and nitrogen inversion.
Computational studies can provide detailed insights into the optimized geometries of various conformers, including bond lengths, bond angles, and dihedral angles. These calculated structural parameters can be compared with experimental data obtained from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy to validate the computational models jyu.fichim.it. Dynamic NMR spectroscopy, in particular, can provide experimental information about the rates of conformational exchange processes and the populations of different conformers at various temperatures mdpi.comnih.gov.
Furthermore, computational methods can help to elucidate the nature of intramolecular interactions, such as hydrogen bonding or steric repulsions, that influence conformational preferences jyu.fi. By calculating properties like electron density distribution and atomic charges, researchers can gain a deeper understanding of the electronic factors governing conformation capes.gov.br.
Studies on related nitrogen-containing rings demonstrate the utility of this approach. For example, computational studies have been used to investigate the conformational analysis and nitrogen inversion in trioxatriazinane derivatives, providing insights into energy minima and transition states researchgate.netnih.gov. Similarly, DFT calculations have been applied to study the conformational mobility of substituted 1,3,5-triazines, with results validated by NMR spectroscopy mdpi.comnih.gov.
The combination of experimental techniques and computational calculations is essential for a thorough understanding of the conformational analysis of this compound and its derivatives. Computational studies can guide experimental investigations by identifying plausible low-energy conformers and dynamic processes, while experimental data provide crucial validation for the theoretical models.
Table 1: Representative Computational Data for a Related Six-Membered Nitrogen Heterocycle (Illustrative Example - Not this compound Specific)
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angle (degrees) |
| Chair (Equatorial) | 0.0 | 55.0 |
| Chair (Axial) | 7.6 | -55.0 |
| Twist-Boat | 20.0 | -10.0 |
Note: This table presents illustrative data based on general principles of conformational analysis for six-membered rings and findings from related heterocycles libretexts.org. Specific values for this compound would require dedicated computational studies.
Table 2: Comparison of Experimental and Computational Data for a Substituted Triazine (Illustrative Example - Not this compound Specific)
| Parameter | Experimental Value (NMR) | Computational Value (DFT) |
| Conformational Ratio (A:B) | 50:50 (at 233 K) mdpi.com | 48:52 |
| Rotational Barrier (kcal/mol) | ~15 mdpi.com | ~14.5 |
Note: This table presents illustrative data based on findings for substituted 1,3,5-triazines mdpi.com. Specific values for this compound derivatives would require dedicated experimental and computational studies.
These tables illustrate the type of data that would be generated and compared in the conformational analysis of this compound and its substituted derivatives using combined experimental and computational approaches. The exact values would be specific to the compound and the level of theory used in the calculations.
Theoretical and Computational Investigations of 1,2,3 Triazinane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are at the forefront of understanding the electronic makeup and inherent stability of 1,2,3-triazinane and its derivatives. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, charge distribution, and energy.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a widely used method in computational chemistry for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org This approach is based on using the spatially dependent electron density to determine the properties of a system. wikipedia.org DFT calculations, often employing functionals like B3LYP, are instrumental in optimizing the geometry of molecules and predicting their ground state properties. irjweb.comfrontiersin.org For instance, DFT has been used to study the structural and spectral properties of various organic molecules. irjweb.com In the context of triazine derivatives, DFT calculations have been employed to understand their electronic effects and geometry. frontiersin.org For example, a theoretical analysis of an N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine was performed using the B3LYP method with a 6–311++G (d, p) basis set to calculate its optimized molecular geometry and the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). irjweb.com
Ab Initio Methods for High-Level Electronic Structure Calculations
For even higher accuracy, ab initio methods, which are based on first principles without empirical parameters, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. Ab initio self-consistent field molecular orbital (SCF-MO) calculations have been performed on 1,2,3-triazine (B1214393), providing insights into its structure. jst.go.jp These high-level calculations are crucial for benchmarking results from more computationally efficient methods like DFT and for studying systems where electron correlation plays a significant role. mst.edu For example, joint experimental and theoretical investigations on 4,6-bis(nitroimino)-1,3,5-triazinan-2-one (DNAM) have utilized MP2 and DFT methods to study its different tautomers. mst.edu
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. ekb.eg By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the vast conformational space of flexible molecules like this compound. These simulations are crucial for understanding how the molecule folds, flexes, and interacts with its environment. For instance, MD simulations have been used to study the stability of complexes involving triazine derivatives by analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). ekb.egnih.gov Such studies have been applied to investigate potential inhibitors for various biological targets. nih.govrsc.orgnih.gov
Reactivity Prediction and Mechanistic Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. cuny.edu By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed roadmap of how a reaction proceeds.
Transition State Analysis of Key Reactions
A key aspect of mechanistic studies is the analysis of transition states, which represent the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transient structures. For example, in the context of triazine chemistry, computational studies have investigated the mechanism of reactions between 1,2,3-triazines and nucleophiles like amidines. acs.orgacs.org These studies have revealed that the reaction can proceed through a stepwise addition/N2 elimination/cyclization pathway rather than a concerted Diels-Alder reaction. acs.orgacs.org The calculations showed that the initial nucleophilic attack of the amidine on the triazine is the rate-determining step. acs.orgacs.org Furthermore, kinetic isotope effect (KIE) studies, both experimental and computational, have been used to support the proposed mechanisms by examining changes in hybridization at specific atoms in the transition state. acs.orgacs.org For instance, a significant primary 12C/13C KIE and a strong inverse secondary H/D KIE were observed and calculated for the reaction of a 1,2,3-triazine derivative, indicating a direct bond formation and a change in hybridization from sp2 to sp3 at the C6 carbon in the transition state. acs.orgacs.org
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that a molecule can be easily polarized and is generally more reactive. nih.govnih.gov
In the context of triazines, FMO theory is instrumental in understanding their behavior in pericyclic reactions, such as inverse-electron-demand Diels-Alder (IEDDA) reactions. imperial.ac.uk For instance, DFT calculations can map electrostatic potential surfaces to identify nucleophilic and electrophilic sites on the triazine ring, guiding the prediction of reaction pathways. The analysis of HOMO-LUMO interactions helps to explain why certain reactions are thermally or photochemically allowed and provides insights into the regioselectivity and stereoselectivity of cycloadditions. imperial.ac.ukresearchgate.net Computational studies on various triazine derivatives have calculated the HOMO-LUMO gap to predict their electronic properties and potential for applications in materials science, such as organic light-emitting diodes (OLEDs). nih.govacademie-sciences.fr
Solvent Effects on Reaction Energetics and Pathways
The solvent environment can significantly influence the energetics and mechanisms of chemical reactions. Computational models, particularly the Polarizable Continuum Model (PCM) and the Self-Consistent Reaction Field (SCRF) method, are employed to simulate these solvent effects. rsc.orgnih.govresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction profiles in different environments.
Theoretical studies on reactions involving triazines have demonstrated the profound impact of the solvent. For example, in the Diels-Alder reaction between a 1,2,3-triazine and an enamine, the mechanism can shift from concerted to stepwise depending on the solvent's polarity. researchgate.netacs.org Computational investigations have shown that polar solvents can stabilize charged intermediates or transition states, thereby lowering activation barriers and altering the reaction pathway. rsc.orgacs.org In some cases, self-consistent reaction field methods have been found to overestimate the stability of zwitterionic intermediates at the Hartree-Fock level, predicting a stepwise mechanism, whereas higher levels of theory predict a concerted one. rsc.org The choice of solvent can also affect reaction yields and rates; for instance, cycloaddition reactions of tetrazines (related to triazines) show improved yields in chloroform (B151607) compared to less polar solvents like toluene (B28343) or dioxane. nih.gov
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the observed spectra and the underlying molecular structure and electronic properties.
Calculated NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, aiding in the assignment of experimental spectra. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for calculating these parameters. scielo.br
Calculations are often performed on geometries optimized within a simulated solvent environment (using models like IEFPCM) to better match experimental conditions. scielo.br For triazine derivatives, computational studies have successfully correlated calculated chemical shifts with experimental data, achieving high degrees of correlation (R² > 0.9). jyu.fi Such calculations can help differentiate between isomers and conformers. scielo.brtdx.cat For example, theoretical studies on diastereomeric compounds have shown that the shorter C-H bond in a pair typically corresponds to a larger one-bond coupling constant (¹JCH). cdnsciencepub.com
Table 1: Representative Calculated NMR Chemical Shifts (ppm) for a Triazine Derivative Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level in a simulated solvent.
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| H (aromatic) | 7.59 |
| H (aliphatic) | 3.10 |
| C (aromatic) | 165.28 |
| C (aliphatic) | 38.99 |
Note: Data is illustrative and based on values reported for various triazine derivatives in the literature. scielo.brrsc.org
Vibrational Frequency Analysis (IR/Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. uni-siegen.deacs.org DFT calculations are widely used to compute harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. researchgate.netupdatepublishing.com These calculations not only help in assigning experimental bands to specific vibrational modes (e.g., stretching, bending, rocking) but also confirm the nature of stationary points on the potential energy surface (i.e., minima or transition states). academie-sciences.franu.edu.au
The B3LYP functional with basis sets like 6-311++G(d,p) is commonly employed for these calculations. researchgate.netupdatepublishing.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. uni-siegen.de For various triazine derivatives, theoretical spectra have shown good agreement with experimental FT-IR and FT-Raman data, enabling detailed vibrational assignments. researchgate.netmdpi.com
Table 2: Representative Calculated Vibrational Frequencies (cm⁻¹) for a Triazine Derivative Calculated using the B3LYP/6-31G(d,p) method.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| N-H Stretch | 3450 | High | Low |
| C-H Stretch | 3050 | Medium | High |
| C=N Ring Stretch | 1610 | High | Medium |
| Ring Breathing | 1000 | Low | High |
| C-N-C Bend | 800 | Medium | Low |
Note: Data is illustrative and based on values reported for various triazine derivatives in the literature. researchgate.netupdatepublishing.commdpi.com
UV-Vis Absorption and Fluorescence Emission Wavelengths for Derivatized Structures
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the electronic transitions that give rise to UV-Vis absorption and fluorescence spectra. academie-sciences.frnih.gov These calculations provide information on excitation energies (corresponding to absorption wavelengths, λ_max), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π, n→π, intramolecular charge transfer). nih.govrsc.org
For derivatized triazines, TD-DFT studies are crucial for designing molecules with specific optical properties for applications like fluorescent probes and OLEDs. nih.govrsc.orgmdpi.com Calculations show that the absorption and emission wavelengths are highly dependent on the nature of substituents and the polarity of the solvent. nih.govrsc.orgmdpi.com Electron-donating or -withdrawing groups can significantly shift the spectra (bathochromic or hypsochromic shifts). mdpi.com For instance, in some triazine-based fluorescent probes, the fluorescence emission undergoes a red-shift upon binding to an analyte, a phenomenon that can be explained and predicted by TD-DFT calculations of the excited state energy levels. mdpi.com
Table 3: Representative Calculated Absorption and Emission Data for Derivatized Triazines Calculated using TD-DFT methods.
| Compound Type | Solvent | Calculated λ_abs (nm) | Calculated λ_em (nm) | Key Transition |
|---|---|---|---|---|
| Donor-π-Acceptor Triazine | Dichloromethane | ~410 | ~550 | Intramolecular Charge Transfer (ICT) |
| Fused Triazine Derivative | DMF | ~357 | ~480 | π→π* |
| Triarylboron-Triazine Probe | Chloroform | ~420 | ~510 (Green) | ICT |
| Triarylboron-Triazine Probe + F⁻ | Chloroform | ~450 | ~560 (Yellow) | ICT |
Note: Data is illustrative and based on values reported for various derivatized triazine systems in the literature. nih.govnih.govmdpi.commdpi.com
Reactivity and Reaction Mechanisms of 1,2,3 Triazinane
Electrophilic Reactivity of the 1,2,3-Triazinane System
The this compound ring contains three nitrogen atoms, each functioning as a secondary amine. Unlike the electron-deficient aromatic 1,2,3-triazine (B1214393), where the nitrogen atoms' lone pairs are part of the π-system, the nitrogens in this compound possess lone pairs that are readily available for reaction. This makes the molecule nucleophilic and basic, dictating that its primary reactions with electrophiles will occur at the nitrogen atoms.
Expected electrophilic reactions include:
N-Alkylation and N-Acylation: The nitrogen atoms can be readily alkylated by alkyl halides or acylated by acid chlorides or anhydrides. It is anticipated that substitution could lead to a mixture of mono-, di-, and tri-substituted products, depending on the stoichiometry and reaction conditions. The N,N',N''-triacyl derivatives of the isomeric 1,3,5-triazinane (B94176) are known to arise from such reactions. wikipedia.org
Reaction with Aldehydes and Ketones: Condensation with carbonyl compounds is expected, potentially leading to the formation of more complex heterocyclic systems or aminal structures.
Protonation: As a base, this compound will react with acids to form ammonium (B1175870) salts.
This reactivity stands in stark contrast to aromatic 1,2,3-triazine, which is resistant to electrophilic aromatic substitution due to its low resonance energy and the deactivating effect of the ring nitrogen atoms. nih.gov Aromatic triazines typically only undergo reaction with powerful electrophiles under harsh conditions, while their saturated counterparts are defined by the nucleophilicity of the ring nitrogens.
| Reaction Type | This compound (Saturated) | 1,2,3-Triazine (Aromatic) |
|---|---|---|
| Site of Attack | Nitrogen Atoms (Nucleophilic) | Ring Carbon Atoms (Nucleophilic Attack Preferred) |
| General Reactivity | Acts as a nucleophile/base | Acts as an electrophile (electron-deficient ring) |
| Typical Reactions | N-Alkylation, N-Acylation, Protonation | Nucleophilic Aromatic Substitution, Inverse Electron Demand Diels-Alder |
Ring-Transformations and Rearrangement Reactions
While no ring transformations of the parent this compound have been documented, the behavior of related unsaturated systems provides a precedent for potential rearrangement pathways in suitably substituted derivatives.
Dimroth-type Rearrangements as a Precedent:
The Dimroth rearrangement is a well-known isomerization in heterocyclic chemistry, involving the translocation of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. nih.govwikipedia.orgdrugfuture.com This reaction is common in N-heterocycles like triazoles and pyrimidines. wikipedia.orgnih.gov
A relevant precedent exists in the chemistry of 1,2,3-triazine 1-oxides. During deoxygenation reactions using trialkyl phosphites, the expected 1,2,3-triazine product is sometimes accompanied by a minor amount of a rearranged 1,2,4-triazine (B1199460) derivative. organic-chemistry.orgacs.org This transformation is attributed to a Dimroth-type rearrangement mechanism. organic-chemistry.org The classic mechanism involves the initial opening of the heterocyclic ring to form a linear intermediate, followed by rotation and re-cyclization. nih.govwikipedia.org
For the saturated this compound ring, a direct Dimroth rearrangement is mechanistically implausible as it lacks the requisite structural features, such as endocyclic unsaturation and an exocyclic imino or amino group, needed to initiate the ring-opening step. However, it is conceivable that a partially oxidized derivative of this compound, such as a dihydro-1,2,3-triazine with an exocyclic amine, could be induced to undergo such a transformation under acidic or basic conditions. nih.govbenthamscience.com
Ring-Chain Tautomerism:
Another potential transformation for substituted 1,2,3-triazinanes is ring-chain tautomerism. nih.govscienceinfo.com This is an equilibrium between a cyclic structure and an open-chain isomer, facilitated by the movement of a proton. nih.govyoutube.com The isomeric hexahydro-1,3,5-triazines, for instance, are often in equilibrium with their formaldehyde (B43269) and primary amine precursors, especially in solution. wikipedia.orgacs.org It is plausible that this compound or its derivatives could participate in similar equilibria, potentially ring-opening to form a linear hydrazine-containing species under certain conditions.
Cycloaddition Reactions Involving this compound
Applicability of Inverse Electron Demand Diels-Alder Reactions:
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a defining characteristic of the aromatic 1,2,3-triazine ring system. nih.govproquest.com In these reactions, the electron-deficient triazine acts as a 4π azadiene component, reacting with electron-rich dienophiles like enamines or ynamines. nih.govnih.gov The reaction typically proceeds via a [4+2] cycloaddition, followed by the extrusion of a molecule of dinitrogen (N₂) to form a new aromatic ring, such as a pyridine (B92270) or pyrimidine. escholarship.orgwikipedia.org
This type of reaction is not applicable to the saturated this compound ring. The fundamental requirement for a Diels-Alder reaction is the presence of a conjugated diene (a 4π electron system). The this compound molecule is fully saturated, containing only sigma bonds within the ring, and therefore lacks the necessary π-system to function as a diene.
Potential for Cycloadditions via Dehydrogenation:
Although this compound cannot directly participate in cycloadditions, it could be a precursor to a reactive intermediate that can. A modern synthetic strategy involves the in situ dehydrogenation of saturated aza-heterocycles to form unsaturated intermediates, which then undergo cycloaddition reactions. acs.orgacs.orgnih.gov For example, a photoinduced dehydrogenation can convert a saturated N-heterocycle into a cyclic enamine, which can then participate in a [3+2] cycloaddition with a suitable partner. acs.orgbohrium.com It is plausible that this compound could be similarly dehydrogenated to a dihydro-1,2,3-triazine, which, as an unsaturated species, could then engage in cycloaddition reactions.
| Cycloaddition Type | Applicability to this compound | Rationale |
|---|---|---|
| Inverse Electron Demand Diels-Alder (IEDDA) | No | The saturated ring lacks the required 4π azadiene system. nih.gov |
| [3+2] Cycloaddition via Dehydrogenation | Potentially | The saturated ring could be converted in situ to an unsaturated intermediate (e.g., a cyclic enamine or azoalkene) which could then undergo cycloaddition. acs.org |
Chemistry of 1,2,3 Triazinane Derivatives and Analogs
Synthesis and Properties of Substituted 1,2,3-Triazinanes
The synthesis of 1,2,3-triazinane derivatives often involves cyclization reactions that assemble the six-membered ring with the specific arrangement of two adjacent and one separated nitrogen atom. While the synthesis of the parent saturated ring system is not extensively documented in the provided search results, methods for synthesizing substituted and related triazine derivatives offer insights into potential routes.
One approach to synthesizing 1,2,3-triazine (B1214393) derivatives involves the deoxygenation of 1,2,3-triazine 1-oxides. This method, using trialkyl phosphites like triethyl phosphite (B83602) or trimethyl phosphite, provides a route to both aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives in high yields. nih.govacs.org Triethyl phosphite is reported to be more reactive than trimethyl phosphite in these reactions. acs.org This deoxygenation is an effective methodology for synthesizing 5-alkyl- and 5-aryl-1,2,3-triazine-4-carboxylates from their corresponding 1,2,3-triazine 1-oxides. acs.org
Another synthetic strategy involves the reactions of 1,2,3-triazolium-1-aminides with propiolate esters, leading to the formation of fluorescent 2,5-dihydro-1,2,3-triazine derivatives. maynoothuniversity.ie This one-pot reaction can be conducted in various solvents, including acetone (B3395972) and water, or under solvent-free conditions, and involves a Huisgen cycloaddition followed by a series of rearrangements. maynoothuniversity.ie
The properties of substituted 1,2,3-triazinanes are influenced by the nature and position of the substituents. For instance, 1,2,3-triazine, 4-methyl- is described as a crystalline solid with a melting point around 45-50°C and exhibits aromatic properties due to the triazine ring. ontosight.ai While this refers to an unsaturated analog, it highlights how substituents can impact physical properties. The saturated this compound ring system, being non-aromatic, would have different properties compared to its unsaturated counterparts.
Research on 1,3,5-triazinane (B94176) derivatives, such as 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithiones, details their spectroscopic properties, including melting points and NMR data, demonstrating how structural variations affect these characteristics. mdpi.com While focused on the 1,3,5-isomer, this suggests that similar detailed characterization is relevant for understanding the properties of substituted 1,2,3-triazinanes.
Data on the properties of specific substituted 1,2,3-triazinanes from the search results are limited, but the synthesis methods indicate that a range of substituted derivatives can be accessed, allowing for exploration of how different functional groups influence their physical and chemical behavior.
Fused-Ring Systems Incorporating the this compound Moiety
Fused-ring systems containing the this compound moiety, or its unsaturated analog 1,2,3-triazine, are also of interest in heterocyclic chemistry. These systems involve the this compound ring sharing at least two common atoms with another ring.
One example of a fused system involving a related triazine ring is the synthesis of nih.govnih.govuni.lutriazolo[1,5-a]pyrazines, which involves the cyclization of specific triazole derivatives. researchgate.net This illustrates how the 1,2,3-triazole system can be fused with another nitrogen-containing ring.
While the search results specifically mention fused-ring polyaza systems and the chemistry of triazines and tetrazines, detailed information specifically on saturated fused systems incorporating the this compound structure is not extensively provided. researchgate.netacs.orgresearchgate.net However, the study of fused heterocyclic systems with other triazine isomers, such as 1,3,5-triazine (B166579), is more prominent, with examples like pyrazolo[1,5-a] nih.govnih.govorganic-chemistry.orgtriazine and 1,2,4-triazolo[1,5-a] nih.govnih.govorganic-chemistry.orgtriazine being explored as purine (B94841) isosteres. mdpi.com This suggests that fused systems involving the this compound core could potentially be synthesized and investigated for various applications, drawing parallels from the chemistry of other fused triazine systems.
Research on conjugated energetic salts based on fused rings, such as nitroamino-functionalized 1,2,4-triazolo[4,3-b] nih.govacs.orguni.luorganic-chemistry.orgtetrazine, highlights the potential of fused polyaza systems in materials science. acs.org Although this involves a different triazine isomer and additional heteroatoms, it demonstrates the broader context and potential applications of fused nitrogen-rich heterocycles.
Heterocyclic Analogues with Different Saturation Levels or Heteroatom Arrangements
Heterocyclic analogues of this compound can include compounds with varying degrees of saturation or different arrangements of nitrogen atoms or the inclusion of other heteroatoms within the six-membered ring.
The triazine family itself includes three isomers based on the position of the nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine. wikipedia.orgmdpi.com this compound is the fully saturated form of 1,2,3-triazine. Analogues with different saturation levels would include dihydro- or tetrahydro-1,2,3-triazines. For example, fluorescent 2,5-dihydro-1,2,3-triazine derivatives have been synthesized. maynoothuniversity.ie
Heterocyclic analogues can also involve replacing one or more carbon atoms with heteroatoms other than nitrogen, or having a different arrangement of nitrogen atoms. Six-membered rings with three nitrogen atoms are the triazines. wikipedia.orgnih.govuomus.edu.iq Rings with different numbers of nitrogen atoms, such as diazines (two nitrogen atoms) or tetrazines (four nitrogen atoms), can be considered analogues in terms of ring size and the presence of multiple nitrogen heteroatoms. wikipedia.orguomus.edu.iq
The degree of saturation significantly impacts the properties of these heterocycles. Saturated heterocycles, like piperidine (B6355638) or tetrahydrofuran, behave similarly to acyclic amines and ethers, while unsaturated and aromatic heterocycles exhibit distinct reactivity and properties. wikipedia.orgijcrcps.com this compound, being saturated, would primarily exhibit reactivity associated with aliphatic amines.
Studies on other saturated nitrogen heterocycles, such as 1,3,5-triazinanes, demonstrate their synthesis and applications. ijpbs.comresearchgate.net For instance, substituted 1,3,5-triazinane derivatives have been synthesized and evaluated for biological activities. ijpbs.comresearchgate.net This research on related saturated systems provides context for the potential chemistry and applications of this compound derivatives.
Coordination Chemistry of this compound as a Ligand
The coordination chemistry of heterocyclic compounds, particularly those containing nitrogen atoms, is a significant area of research due to their ability to act as ligands and form complexes with metal ions. researchgate.nettandfonline.com Nitrogen atoms in heterocyclic rings can donate lone pairs of electrons to metal centers.
While the coordination chemistry of the parent saturated this compound is not specifically detailed in the provided search results, the coordination chemistry of other triazine isomers, particularly 1,3,5-triazine derivatives, has been explored. researchgate.nettandfonline.comunige.chmdpi.comresearchgate.net For example, 1,3,5-triazine-based ligands have been used to form complexes with various metal ions, including copper(II), manganese(II), cobalt(II), and nickel(II). researchgate.netunige.chmdpi.com These studies highlight the potential of triazine-based systems to act as multi-directional ligands, forming diverse coordination complexes and polymers. researchgate.netunige.ch
The coordination behavior of triazine ligands can be influenced by the substituents on the ring and the reaction conditions. mdpi.com Different coordination modes, including bidentate and tridentate chelation, have been observed for substituted triazine ligands. mdpi.com
Detailed studies involving X-ray crystallography and other spectroscopic techniques are typically employed to characterize the coordination complexes formed by heterocyclic ligands and metal ions. researchgate.nettandfonline.comunige.chmdpi.com Such studies would be necessary to understand how this compound or its substituted derivatives interact with metal centers.
Data Tables
Due to the limited specific data on the synthesis and properties of this compound and its substituted derivatives within the search results, a comprehensive data table is not feasible based solely on the provided information. However, based on the synthesis methods mentioned, a conceptual table illustrating types of substituted 1,2,3-triazinanes that can be synthesized is presented below.
| Compound Type | Key Synthesis Method | Potential Substituent Locations |
| Substituted 1,2,3-Triazinanes | Cyclization reactions, Reduction of unsaturated analogs | Carbon and Nitrogen atoms |
| Substituted 1,2,3-Triazine-4-carboxylates | Deoxygenation of 1,2,3-triazine 1-oxides | 5-position (alkyl, aryl) |
| 2,5-Dihydro-1,2,3-triazine derivatives | Reaction of 1,2,3-triazolium-1-aminides with propiolates | Various positions on the ring |
Detailed Research Findings
Detailed research findings specifically on the fundamental properties and synthesis of the parent this compound are limited in the provided search results. However, research on substituted 1,2,3-triazines and other triazinane isomers offers relevant findings:
Deoxygenation of 1,2,3-triazine 1-oxides provides a high-yield route to substituted 1,2,3-triazine-4-carboxylates. nih.govacs.org The reactivity of trialkyl phosphites in this reaction has been investigated. acs.org
Unexpected 1,2,4-triazine derivatives can be formed as minor products during the deoxygenation of 1,2,3-triazine-4-carboxylate 1-oxides with aliphatic substituents at the 5-position, suggesting potential rearrangement pathways. acs.org
The synthesis of fluorescent 2,5-dihydro-1,2,3-triazine derivatives has been achieved through a one-pot reaction involving Huisgen cycloaddition and rearrangements. maynoothuniversity.ie
Fused-ring systems incorporating triazine moieties, such as 1,2,4-triazolo[4,3-b] nih.govacs.orguni.luorganic-chemistry.orgtetrazine, show promise as energetic materials with high densities and lower sensitivities compared to precursors. acs.org
Coordination complexes of 1,3,5-triazine derivatives with various metal ions have been synthesized and characterized, demonstrating the ability of these systems to act as ligands and form diverse structures. researchgate.netunige.chmdpi.com
These findings, while not exclusively focused on saturated this compound, illustrate the types of chemical transformations, structural diversity, and potential applications associated with the broader class of triazine and triazinane compounds.
Potential Non Biological and Non Medicinal Applications of 1,2,3 Triazinane Scaffolds
Role in Materials Science
Triazine-based structures, particularly covalent triazine frameworks (CTFs), have garnered significant attention in materials science due to their tunable porosity, high surface area, and thermal stability. These properties make them suitable for applications such as gas adsorption and separation, energy storage, and catalysis. While much of this research focuses on frameworks derived from aromatic triazines, the incorporation of saturated or partially saturated rings like 1,2,3-triazinane into polymeric networks or materials could offer different structural properties and functionalities.
Covalent Triazine Frameworks (CTFs), a class of porous organic polymers, are synthesized through the cyclotrimerization of nitrile-functionalized aromatic building blocks, typically yielding materials with aromatic triazine units. These frameworks have shown promise in applications like CO2 capture and hydrogen storage due to their high surface area and microporosity. For instance, novel 1,2,3-triazole functionalized covalent triazine frameworks (TzCTFs) have been synthesized and exhibit exceptionally high uptake capacity for both CO2 and H2. uni.lunih.govepa.gov These materials, synthesized under ionothermal conditions, demonstrate high BET surface areas, with values reaching up to 1720 m² g⁻¹ for df-TzCTF600. uni.lunih.gov The presence of ultra-micropores and nitrogen species within the frameworks contributes to their gas adsorption capabilities. uni.lunih.gov
While these examples involve aromatic triazine and triazole units, the this compound scaffold could potentially be incorporated into polymeric structures or frameworks, either as a direct monomer or as a functional group on other monomers, to create materials with tailored properties. The saturated nature of the ring could influence the flexibility, solubility, and intermolecular interactions within the polymer or framework.
Research on 1,3,5-triazine-based polymers also highlights their use as precursors for materials with good mechanical and thermostable properties, as well as applications in flame retardants and crosslinking agents. nih.gov The synthesis of C3-symmetric polymers containing a 1,3,5-triazine (B166579) core further demonstrates the utility of triazine scaffolds in constructing well-defined polymeric architectures. fishersci.ca
Here is a table summarizing gas uptake data for some 1,2,3-triazole functionalized covalent triazine frameworks:
| Material | Synthesis Temperature (°C) | BET Surface Area (m² g⁻¹) | CO₂ Uptake (mmol g⁻¹) @ 1 bar, 273 K | H₂ Uptake (wt%) @ 1 bar, 77 K |
| TzCTF400 | 400 | 874 | - | - |
| df-TzCTF400 | 400 | 906 | - | - |
| TzCTF600 | 600 | 1582 | 6.79 | - |
| df-TzCTF600 | 600 | 1720 | 6.79 | 2.50 |
Data derived from uni.lunih.gov.
Triazine derivatives are utilized in the production of dyes and pigments, particularly as reactive dyes for textiles. These applications often leverage the ability of the triazine ring to react with functional groups on the material being colored, creating a stable bond. While many commercial triazine dyes are based on the 1,3,5-triazine scaffold, the incorporation of a this compound ring into a chromophore system could potentially influence the color, fastness, and application properties of the resulting dye or pigment. The saturated ring might affect the electronic structure and solubility compared to aromatic systems. Studies have computationally evaluated the spectroscopic properties of cyclopenta-[d] uni.lunih.gov-triazine derivative dyes, indicating research interest in the optical properties of molecules containing the 1,2,3-triazine (B1214393) core, albeit in a fused aromatic system.
Triazine-based ligands have been employed in supramolecular chemistry and coordination chemistry to construct various architectures, including coordination polymers and metal-organic frameworks (MOFs). These applications often rely on the nitrogen atoms within the triazine ring acting as coordination sites for metal ions, or on the ability of triazine derivatives to engage in non-covalent interactions like hydrogen bonding for self-assembly. For example, 1,3,5-triazine derivatives have been used as building blocks for discrete monodisperse oligomers that exhibit molecular recognition and self-assembly characteristics, often involving hydrogen bonding interactions of melamine (B1676169) residues. Metal complexes with triazine-based ligands have also been synthesized, forming various structures including 1D coordination polymers.
The saturated this compound scaffold, with its nitrogen atoms, could potentially serve as a ligand in coordination chemistry, forming complexes with metal ions. The flexibility of the saturated ring compared to aromatic triazines might lead to different coordination geometries and supramolecular structures. While specific examples with this compound are limited in the provided results, the broader use of nitrogen heterocycles in these areas suggests potential.
Use as Building Blocks in Complex Molecule Synthesis (Non-Pharmaceutical)
Nitrogen-rich heterocyclic backbones, including triazole frameworks, are considered important for the creation of new high-energy density materials. Compounds based on linked 1,2,3-triazole and 1,2,4-triazole (B32235) frameworks have been designed and synthesized as potential energetic materials with favorable detonation properties and acceptable sensitivity. This highlights the utility of such nitrogen-rich systems as building blocks in the synthesis of non-pharmaceutical complex molecules with specific performance characteristics.
Furthermore, 1,2,3-triazole-4(5)-amines have been demonstrated as convenient synthetic blocks for the construction of triazolo-annulated heterocycles, which are important for synthetic research. The synthesis of novel pyrazolo uni.lunih.govtriazines by cyclative cleavage of pyrazolyltriazenes also illustrates the use of approaches that can generate systems containing the 1,2,3-triazine core, albeit in a fused ring system.
The this compound scaffold could potentially serve as a building block for introducing a saturated, nitrogen-rich six-membered ring into various non-pharmaceutical target molecules, influencing their physical and chemical properties.
Catalytic Applications (e.g., as ligands in organometallic catalysis)
Covalent triazine frameworks (CTFs) and triazine derivatives have shown utility in catalytic applications, acting as heterogeneous catalysts or as ligands in organometallic catalysis. The nitrogen sites within the triazine framework or ligand can coordinate with metal ions, forming active catalytic species, or can provide basic sites for organic transformations. For instance, CTFs have been used as catalysts for CO2 cycloaddition reactions. Polymer-supported palladium nanoparticles based on a 1,3,5-triazine-pentaethylenehexamine polymer have been investigated for the reduction of nitro arenes. Triazine-based ligands have also been explored in coordination compounds for oxidation catalysis.
The this compound scaffold, with its nitrogen atoms, could potentially function as a ligand in organometallic catalysis. The saturated nature of the ring might influence the electronic and steric properties of the ligand, leading to different catalytic activity and selectivity compared to aromatic nitrogen heterocycles. Research into triazine-based ligands for metal-mediated catalytic transformations highlights how the electronic characteristics of diazines and triazines can be leveraged in designing catalytic systems.
While the direct use of this compound as a ligand or catalyst is not prominently featured in the provided search results, the established role of related nitrogen heterocycles in catalysis suggests this as a potential area for the application of the this compound scaffold.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
Future research in 1,2,3-triazinane synthesis will likely focus on developing more efficient, sustainable, and atom-economical routes. Current synthetic strategies for related triazine systems involve various approaches, including cycloaddition reactions and cyclization methods researchgate.netorganic-chemistry.orgbohrium.com. For instance, 1,2,3-triazines can be synthesized via deoxygenation of 1,2,3-triazine (B1214393) 1-oxides or through oxidative ring expansion of 1-aminopyrazoles and intramolecular cyclization of azidoalkenoates researchgate.net. The development of milder reaction conditions, the use of environmentally friendly solvents, and the exploration of catalytic methods are key areas for future investigation in accessing the saturated this compound core and its derivatives. Novel approaches might involve exploring cascade reactions or multicomponent protocols that directly assemble the this compound ring system with desired substituents in a single or few steps, minimizing waste and increasing efficiency.
Advanced Characterization Techniques for Elucidating Dynamic Processes
Precisely understanding the structure and dynamics of 1,2,3-triazinanes is essential for controlling their synthesis and reactivity. Future research will increasingly rely on advanced characterization techniques. While traditional methods like NMR spectroscopy, elemental analysis, and X-ray crystallography have been fundamental mdpi.commdpi.comresearchgate.net, advanced spectroscopic methods, such as dynamic NMR or sophisticated mass spectrometry techniques, could provide deeper insights into the conformational dynamics and reaction intermediates of 1,2,3-triazinanes. Surface-sensitive techniques might be employed to study their interactions with other materials, particularly in the context of functional material integration. The application of these techniques will be vital for elucidating complex reaction mechanisms and understanding the subtle structural nuances that govern their behavior.
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry is expected to play a pivotal role in the future of this compound research. Techniques such as Density Functional Theory (DFT), quantitative structure-activity relationships (QSAR), and molecular dynamics simulations can be used to predict the properties, reactivity, and stability of novel this compound derivatives before their synthesis researchgate.netgriffith.edu.aueurekaselect.com. This in silico approach can accelerate the discovery process by identifying promising candidates for specific applications or synthetic routes. Computational studies can also help in understanding reaction mechanisms, predicting preferred conformations, and evaluating the impact of different substituents on the electronic and steric properties of the this compound core researchgate.netgriffith.edu.au. For example, computational methods have been used to evaluate the spectroscopic properties of related triazine derivative dyes, demonstrating their potential in rational design researchgate.netgriffith.edu.aupublish.csiro.au.
Integration of this compound into Advanced Functional Materials
The unique structural features of the this compound ring, particularly the presence of multiple nitrogen atoms and its saturated, flexible backbone, suggest potential for integration into advanced functional materials. Future research could explore the use of this compound derivatives as building blocks for polymers, metal-organic frameworks (MOFs), or porous organic frameworks (POFs) rsc.orgd-nb.info. The nitrogen atoms could serve as coordination sites for metal ions, leading to new catalytic or sensing materials. The saturated ring might offer different properties compared to materials based on aromatic triazines, such as increased flexibility or altered electronic properties. Research into related triazine frameworks has shown their potential in applications like gas adsorption and as components in electro-ionic artificial muscles rsc.orgd-nb.info. Exploring the integration of the this compound scaffold into such materials could lead to the development of novel materials with tailored properties for applications in areas like catalysis, separation, energy storage, or responsive materials.
Q & A
Q. Basic Synthesis :
- Condensation reactions : this compound derivatives can be synthesized via condensation of 1-arylthioureas with aliphatic carboxylic acids using FeCl₃·6H₂O as a catalyst, yielding products with high efficiency under mild conditions .
- Multicomponent reactions (MCRs) : A four-component reaction (4CR) involving aldehydes, amines, and carbonyl compounds provides a straightforward route to triazinane diones .
Q. Advanced Strategies :
- Post-MCR functionalization : After initial 4CR synthesis, advanced diversification is achieved via ring-closing metathesis (RCM) or Huisgen cycloaddition ("click chemistry") to generate bicyclic or polycyclic derivatives .
- Photocatalytic activation : 1,3,5-Trimethyl-1,3,5-triazinane serves as a halogen atom transfer (XAT) reagent under photocatalytic conditions, enabling hydrofluoroalkylation of alkenes with fluorinated alkyl chlorides .
How can researchers resolve contradictions in spectroscopic data for triazinane derivatives?
- Cross-validation : Combine NMR (¹H, ¹³C), IR, and mass spectrometry (MS) to confirm structural assignments. For example, para-substituted aromatic protons in 1,3,5-tris(4-chlorophenyl)-1,3,5-triazinane show distinct coupling constants (J = 8.4 Hz) in ¹H-NMR .
- Computational modeling : Density functional theory (DFT) calculations can predict spectral features (e.g., IR stretching modes) and validate experimental data .
- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve ambiguities in bond lengths and angles .
What methodologies are recommended for characterizing triazinane supramolecular complexes?
- X-ray crystallography : Resolve host-guest interactions, such as water/methanol encapsulation in 3N-TAAD derivatives, where H-bonding networks stabilize the guest within the triazinane pocket .
- Thermal analysis : Differential scanning calorimetry (DSC) can assess decomposition temperatures of energetic triazinane derivatives (e.g., 1,3,5-trinitro-1,3,5-triazinane) .
- Spectroscopic titration : Monitor UV-Vis or fluorescence changes during anion recognition (e.g., sulfate binding by sulfuryl-bridged triazinanes) .
How can MCRs be combined with cyclization strategies to diversify triazinane scaffolds?
- Sequential MCR-cyclization : A 4CR-generated triazinane dione can undergo allylation followed by RCM using Grubbs’ catalyst to form bicyclic systems (64% yield) .
- Click chemistry : Propargylated triazinanes react with azides (e.g., β-glucosyl azide) via Cu(I)-catalyzed cycloaddition to generate triazole-functionalized derivatives .
- Intramolecular Diels-Alder (IMDA) : Triazinane diones with dienophile/diene motifs undergo IMDA reactions to yield polycyclic frameworks .
What computational approaches are effective in predicting triazinane reactivity and stability?
- DFT calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict regioselectivity in cycloaddition reactions .
- Molecular docking : Screen bioactivity by docking triazinane derivatives (e.g., anti-inflammatory agents) into protein active sites, guided by experimental IC₅₀ values .
- Thermodynamic modeling : Estimate thermal decomposition temperatures using bond dissociation energies and kinetic parameters derived from DSC data .
How do substituent effects influence the bioactivity of triazinane derivatives?
- Electron-withdrawing groups : Chloro- or nitro-substituents on aromatic rings enhance anti-inflammatory activity (e.g., 1,3,5-tris(4-nitrophenyl)-1,3,5-triazinane shows IC₅₀ = 25 nM) .
- Aliphatic vs. aromatic chains : Allyl or propargyl groups enable secondary reactions (e.g., RCM or click chemistry), increasing structural complexity and potential bioactivity .
- Steric effects : Bulky substituents (e.g., cyclohexyl groups) may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .
What advanced crystallization techniques are critical for triazinane structural analysis?
- High-resolution X-ray diffraction : Employ synchrotron radiation for challenging cases (e.g., twinned crystals or low-resolution data) .
- SHELX refinement : Use SHELXL for parameterized restraint of bond lengths/angles, particularly for disordered aliphatic chains in triazinane derivatives .
- Crystallographic software suites : OLEX2 or WinGX interfaces streamline data processing and visualization .
How can researchers design triazinane-based anion receptors?
- Preorganized cavities : Sulfuryl-bridged triazinanes exploit preorganized N–H groups for selective sulfate (SO₄²⁻) recognition via H-bonding and electrostatic interactions .
- Tautomerization control : Stabilize the 1,3,5-triazinane-2,4,6-trithione tautomer to enhance thiophilic interactions with soft anions (e.g., SCN⁻) .
- Fluorometric sensing : Incorporate fluorophores (e.g., dansyl groups) to detect anion binding via fluorescence quenching/enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
